Acetyl-T2 Toxin

説明

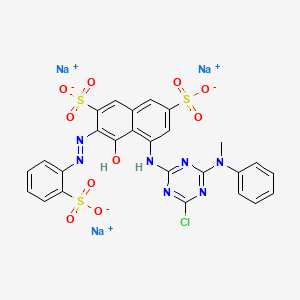

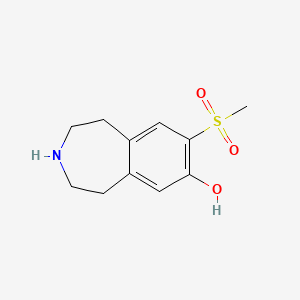

Acetyl-T2 Toxin is a trichothecene mycotoxin, a naturally occurring mold byproduct of Fusarium spp. fungus . It poses serious hazards to humans and animals and potentially causes severe economic impact to the cereal industry .

Synthesis Analysis

The synthesis of Acetyl-T2 Toxin involves several steps. One of the major steps is the production of 3-acetyl-T-2 toxin from 3-acetylneosolaniol through the catalytic activity of C-8 acyltransferase enzyme (encoded by TRI16 gene). Finally, TRI8 gene deacetylates 3-acetyl-T-2 toxin, resulting in the production of T-2 .Molecular Structure Analysis

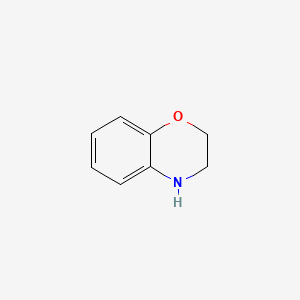

The molecular structure of Acetyl-T2 Toxin is complex. It involves an epoxide at the C 12,13 position . The structure remains unchanged under high temperature and radiation conditions .Chemical Reactions Analysis

The most occurring reactions of Acetyl-T2 Toxin are ester hydrolysis and hydroxylation of the isovaleryl group .Physical And Chemical Properties Analysis

Acetyl-T2 Toxin has stable physical and chemical properties, making it difficult to remove from food and feed . As a lipophilic compound, it can easily be taken up by the pulmonary mucosa, gut, and skin, causing damage to multiple organs in animals and humans .科学的研究の応用

Metabolism in Agricultural Products

- Metabolism in Wheat: A study on the metabolic fate of HT-2 and T-2 toxins in wheat revealed the formation of acetylation and deacetylation products. This research highlights the biotransformation processes of these toxins in crops, which is crucial for food safety and agricultural practices (Nathanail et al., 2015).

Bacterial Toxin-Antitoxin Systems

- Inhibition of Translation in Bacteria: Research on Escherichia coli revealed that the ItaT toxin, part of a toxin-antitoxin system, acetylates isoleucyl-tRNA, inhibiting translation and impacting bacterial growth and survival. This understanding of bacterial toxin-antitoxin systems has implications for bacterial physiology and potential antibiotic development (Wilcox et al., 2018).

Biotransformation in Plants

- Biotransformation in Durum Wheat: A study on durum wheat cultured plant organs showed significant absorption and biotransformation of T2 and HT2 toxins, leading to various metabolites. This research aids in understanding how crops metabolize these toxins, impacting food safety and agricultural practices (Righetti et al., 2019).

Impact on Protein Synthesis

- Effect on Protein Synthesis: Studies have shown that certain toxins like AtaT and TacT in bacterial toxin-antitoxin systems inhibit protein synthesis by acetylating tRNAs. This reveals a novel mechanism of translation inhibition, which is significant for understanding bacterial persistence and pathogenicity (Jurėnas et al., 2017).

Mycotoxin Metabolism in Oats

- Metabolism in Oats: Research on the biotransformation of HT2 and T2 toxins in oats identified numerous metabolites, providing insight into the plant's detoxification processes. This information is critical for understanding the safety of oats as food products (Meng-Reiterer et al., 2016).

Understanding Metabolic Pathways

- Metabolic Pathways of Trichothecenes: Comprehensive studies on the metabolism of trichothecenes like T-2 toxin in various organisms, including humans, provide valuable insights into their detoxification and the formation of metabolites. This knowledge is crucial for risk assessment and management of these toxins in food safety (Wu et al., 2009).

将来の方向性

Future studies on the toxicity of Acetyl-T2 Toxin should quantitatively investigate the role of T-2 in various types of organ injury or combinations of toxic effects and compare values worldwide based on benchmarks . New characteristics of T-2 should be revealed via the application of new technologies . Effective therapeutic drugs to alleviate T-2 toxin-induced neurotoxicity should be explored .

特性

IUPAC Name |

[10,11-diacetyloxy-2-(acetyloxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O10/c1-13(2)8-20(30)35-18-10-25(11-31-15(4)27)19(9-14(18)3)36-23-21(33-16(5)28)22(34-17(6)29)24(25,7)26(23)12-32-26/h9,13,18-19,21-23H,8,10-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOVTQRFFVBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-T2 Toxin | |

CAS RN |

21259-21-2 | |

| Record name | Acetyl T-2 toxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetyl-T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)